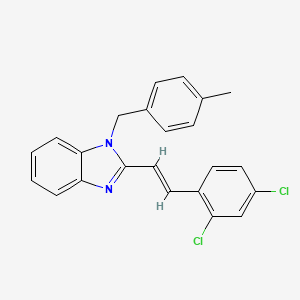
2-(2,4-dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorostyryl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (DCMBI) is a synthetic compound that has a wide range of applications in the scientific field. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a building block for the synthesis of other compounds. DCMBI has also been studied for its potential applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Agricultural Fungicide Delivery Systems
Nanoparticles for Fungicide Delivery : Studies on carbendazim and tebuconazole, compounds related to benzimidazole derivatives, have demonstrated their effectiveness when encapsulated in solid lipid nanoparticles and polymeric nanocapsules. These nanocarriers improve the fungicides' delivery to the target site, enhancing their efficacy while reducing environmental and human toxicity. This innovation offers new strategies for managing plant diseases with benzimidazole derivatives (Campos et al., 2015).
Antiviral Research
Enterovirus Replication Inhibition : The thiazolobenzimidazole derivative TBZE-029 has shown promise as a selective inhibitor against several enteroviruses. This compound targets the viral nonstructural protein 2C, highlighting the potential of benzimidazole derivatives in developing new antiviral therapies (De Palma et al., 2008).
Antimicrobial and Anticancer Agents
Benzimidazole Derivatives as Antimicrobial and Anticancer Compounds : Recent research has synthesized new benzimidazole derivatives exhibiting significant antibacterial and antifungal activities, surpassing some reference drugs. Additionally, certain derivatives have been found to effectively intercalate into DNA, potentially blocking DNA replication and exerting antimicrobial activity. Moreover, benzimidazole compounds have shown promising results in killing various cancer cell lines, underscoring their potential as dual-purpose therapeutic agents (Zhang et al., 2014).
Synthesis and Drug Development
Innovative Synthesis Techniques : Research into benzimidazole derivatives includes developing new synthetic methods for creating compounds with potential pharmaceutical applications. For instance, palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been utilized to produce imidazole derivatives, including those with benzimidazole structures. These methods facilitate the development of amino acid mimetics with a C-terminal imidazole, potentially useful in drug development (Zaman et al., 2005).
Propriétés
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2/c1-16-6-8-17(9-7-16)15-27-22-5-3-2-4-21(22)26-23(27)13-11-18-10-12-19(24)14-20(18)25/h2-14H,15H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVVBHMXOWTEBN-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol](/img/structure/B2944952.png)

![methyl 1-thiophen-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2944955.png)

![6-Bromo-2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2944961.png)
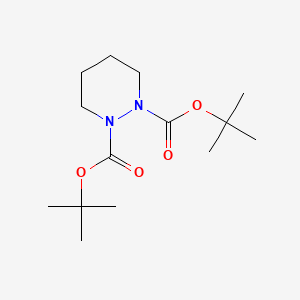
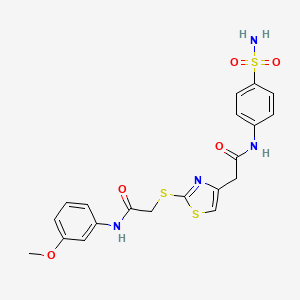
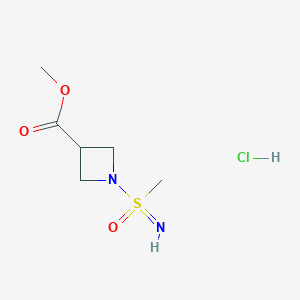
![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)
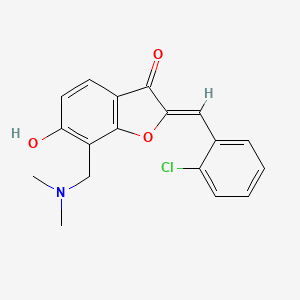
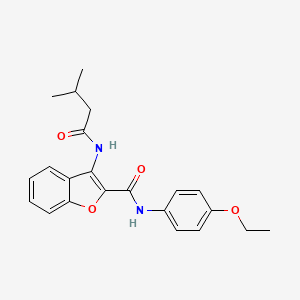
![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)